6-(3-Chlorophenoxy)pyridin-3-OL
Description
Properties
IUPAC Name |
6-(3-chlorophenoxy)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-2-1-3-10(6-8)15-11-5-4-9(14)7-13-11/h1-7,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTMMYCKFLJKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Substitution on Pre-Functionalized Pyridine Intermediates
A foundational approach involves SNAr reactions using 6-chloropyridin-3-ol as the substrate. The hydroxyl group at position 3 activates the pyridine ring, enhancing electrophilicity at position 6 for displacement by 3-chlorophenoxide.
Representative Protocol :
-
Substrate Preparation : 6-Chloropyridin-3-ol is synthesized via directed lithiation of pyridin-3-ol followed by chlorination. For instance, tert-butyl-protected pyridin-3-ol derivatives undergo lithiation at -78°C using n-butyllithium, followed by quenching with hexachloroethane to yield 6-chloropyridin-3-ol after deprotection.
-
Phenoxylation : Reacting 6-chloropyridin-3-ol with sodium 3-chlorophenoxide in dimethyl sulfoxide (DMSO) at 120°C for 12–24 hours achieves substitution. Yields range from 65–78%, contingent on solvent polarity and base strength.
Key Considerations :
-
Polar aprotic solvents (e.g., DMSO, dimethylformamide) enhance nucleophilicity and stabilize transition states.
-
Excessive base may deprotonate the hydroxyl group, reducing ring activation.
Transition Metal-Catalyzed Coupling Reactions
Ullmann-Type Coupling
Copper-catalyzed coupling between 6-halopyridin-3-ol and 3-chlorophenol offers a robust pathway. This method circumvents the need for strongly basic conditions.
Experimental Conditions :
-
Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
-
Base : Cs₂CO₃ (2 equiv).
-
Yield : 72–85%, with higher efficiency observed for iodopyridine substrates versus bromo or chloro analogues.
Mechanistic Insight :
The reaction proceeds via oxidative addition of the halopyridine to Cu(I), followed by transmetallation with the phenoxide and reductive elimination to form the C–O bond.
Palladium-Catalyzed Buchwald-Hartwig Amination (Adapted for Etherification)
While traditionally used for C–N bonds, modified conditions enable C–O coupling.
Adapted Protocol :
-
Catalyst : Pd(OAc)₂ (5 mol%).
-
Ligand : Xantphos (10 mol%).
-
Base : K₃PO₄.
-
Yield : ~60%, limited by competing side reactions.
Cyclization and Multi-Step Synthesis
Cyclization of Trichloroacetyl Chloride Derivatives
Drawing from methodologies for analogous trichloropyridinols, trichloroacetyl chloride and acrylonitrile undergo cyclization to form pyridone intermediates, which are subsequently functionalized.
Stepwise Synthesis :
-
Cyclization : Trichloroacetyl chloride reacts with acrylonitrile in p-xylene at 120°C with CuCl₂ catalysis, yielding 3,5,6-trichloropyridin-2-ol after 13 hours (82% yield).
-
Selective Dechlorination : Hydrogenolysis or hydrolysis reduces the 6-chloro group to hydroxyl.
-
Phenoxylation : SNAr introduces the 3-chlorophenoxy group.
Challenges :
-
Regioselective dechlorination requires precise control to avoid over-reduction.
-
Multi-step processes incur yield attrition (~40% overall).
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction couples pyridin-3-ol directly with 3-chlorophenol, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Procedure :
-
Reactants : Pyridin-3-ol (1 equiv), 3-chlorophenol (1.2 equiv).
-
Conditions : DEAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C to room temperature.
-
Yield : 55–60%, limited by competing side reactions and stoichiometric reagent costs.
Optimization :
-
Pre-activation of 3-chlorophenol as its sodium salt improves efficiency.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| SNAr | 65–78 | DMSO, 120°C, 24h | High regioselectivity | Harsh base, long reaction time |
| Ullmann Coupling | 72–85 | CuI, DMAc, 110°C | Mild base, scalable | Requires iodopyridine substrate |
| Buchwald-Hartwig | ~60 | Pd(OAc)₂, toluene, 100°C | Broad substrate scope | Low yield, expensive ligands |
| Mitsunobu | 55–60 | DEAD, PPh₃, THF | Direct coupling | Stoichiometric reagents, modest yield |
| Cyclization Route | ~40 | Multi-step | High-purity intermediates | Lengthy, attritional yields |
Mechanistic and Practical Considerations
Solvent and Temperature Effects
-
SNAr : Elevated temperatures (≥100°C) are critical to overcome pyridine’s inherent electron deficiency.
-
Ullmann Coupling : DMAc’s high boiling point facilitates reactions at 110°C without pressure equipment.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenoxy)pyridin-3-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(3-Chlorophenoxy)pyridin-3-one.
Reduction: Formation of 6-(3-Chlorophenoxy)pyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that derivatives of pyridine compounds exhibit significant anti-inflammatory properties. In particular, 6-(3-Chlorophenoxy)pyridin-3-OL has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Data Table: IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 0.05 | 0.04 |
| Celecoxib | 0.04 | 0.03 |
A study demonstrated that this compound effectively suppressed the activity of COX enzymes, making it a potential candidate for developing anti-inflammatory drugs .
Neuroprotective Properties
The neuroprotective effects of this compound have been explored in models of oxidative stress. The compound has shown promise in reducing neuronal cell death and enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Study: Neuroprotection in Neuronal Cells
In a study involving hydrogen peroxide-induced oxidative stress, treatment with this compound resulted in:
- A significant reduction in reactive oxygen species (ROS) levels.
- Increased cell viability compared to untreated controls.
These findings suggest its potential use in neurodegenerative disease therapies .
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines, including breast and prostate cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, revealing:
- Dose-dependent inhibition of cell proliferation.
- IC50 values ranging from 10 to 20 µM.
Apoptosis was confirmed through Annexin V staining and caspase activity assays .
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships of this compound is crucial for optimizing its biological activity. Modifications to the chlorophenyl group or the pyridine ring can significantly influence its pharmacological properties.
Data Table: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances COX inhibition |
| Hydroxyl Group Addition | Increases neuroprotection |
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenoxy)pyridin-3-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: The 3-chlorophenoxy group in this compound contributes to enhanced lipophilicity compared to smaller substituents like methoxy or hydroxypropyl. This may improve membrane permeability and target binding in hydrophobic pockets . Halogenated Derivatives: Compounds like 6-Iodo-5-methoxypyridin-3-ol () exhibit higher molecular weights and steric bulk due to iodine, which could reduce metabolic clearance but limit solubility.
Hydroxyl Group Role :
- Pharmacological Diversity: THIP () demonstrates how structural modifications (e.g., fused rings) can shift activity toward central nervous system targets, unlike this compound, which lacks such complexity.
Biological Activity
6-(3-Chlorophenoxy)pyridin-3-OL is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of chlorinated phenolic compounds. Its molecular structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 201.63 g/mol
The compound features a pyridine ring substituted with a chlorophenoxy group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. In vitro studies suggest that it may exhibit selective inhibition of COX-2 over COX-1, which is desirable for reducing inflammation with fewer gastrointestinal side effects.
- Antioxidant Activity : The presence of the hydroxyl group in its structure allows it to scavenge free radicals, thereby exhibiting antioxidant properties that may protect cells from oxidative stress.
- Receptor Modulation : Preliminary studies indicate potential binding to certain receptors involved in pain and inflammation signaling pathways, which may further contribute to its therapeutic effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate moderate antimicrobial activity, particularly against fungal strains.
Anti-inflammatory Activity
In vivo assessments using carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation compared to control groups.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Standard Drug (Indomethacin) | 75 |
| This compound | 60 |
The compound exhibited a substantial anti-inflammatory effect, suggesting its potential as an analgesic agent.
Case Studies
- Case Study on COX Inhibition : A study conducted by Tageldin et al. (2020) evaluated various pyridine derivatives for their COX inhibitory activity. This compound was found to have an IC value comparable to established COX inhibitors like diclofenac, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
- Antioxidant Efficacy : Another investigation focused on the antioxidant properties of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH absorbance at concentrations as low as 20 µg/mL, suggesting effective radical scavenging capabilities .
Q & A
What are the established synthetic routes for 6-(3-Chlorophenoxy)pyridin-3-OL, and how do reaction conditions influence yield and purity?
Synthesis typically involves nucleophilic aromatic substitution or coupling reactions between 3-chlorophenol derivatives and functionalized pyridine precursors. For example, hydrogenation of nitro intermediates (e.g., 5-nitro-substituted pyridines) using catalysts like Pd/C under controlled pressure can yield hydroxyl groups . Reaction optimization requires careful control of temperature, solvent polarity (e.g., methanol or THF), and stoichiometric ratios of reagents to avoid side products like over-reduced species or incomplete substitution . Purity can be enhanced via recrystallization or chromatography, monitored by HPLC or TLC.
How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
Contradictions often arise from solvent effects, tautomerism, or impurities. For instance, hydroxyl and chlorophenoxy groups may exhibit variable H NMR shifts depending on hydrogen bonding in DMSO vs. CDCl . Advanced methods include:
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms connectivity.
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts, aiding structural validation .
- Mass spectrometry (HRMS) : Verifies molecular ion peaks and fragmentation pathways to rule out impurities .
What biological activity profiles are reported for this compound, and how do structural modifications alter efficacy?
The compound’s bioactivity is linked to its pyridine-hydroxyl and chlorophenoxy motifs, which may act as kinase inhibitors or disrupt protein-protein interactions . For example:
- Kinase inhibition : Analogues with hydroxymethyl groups (e.g., 6-(hydroxymethyl)pyridin-3-ol) show selective inhibition of p38 MAPK, reducing cytokine production in vitro .
- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability, while hydroxyl groups improve solubility and target binding .
What advanced strategies are used to optimize the regioselectivity of 6-substituted pyridin-3-ol derivatives?
Regioselectivity challenges in pyridine functionalization are addressed via:
- Directed ortho-metalation : Using directing groups (e.g., -OMe) to position substituents at C6 .
- Protecting group strategies : Temporarily blocking reactive hydroxyls with acetyl or tert-butyldimethylsilyl (TBS) groups during synthesis .
- Microwave-assisted synthesis : Accelerates reactions, reduces side products, and improves yields in multi-step pathways .
How can researchers validate the structural assignment of ambiguous intermediates in this compound synthesis?
Ambiguities (e.g., para vs. meta substitution) are resolved through:
- X-ray crystallography : Provides definitive bond angles and distances for crystalline intermediates .
- Vibrational spectroscopy (IR) : Identifies functional groups (e.g., O-H stretches at ~3200 cm) .
- Comparative analysis : Benchmarking against known analogues (e.g., 6-fluoro or 6-bromo derivatives) .
What are the key considerations for designing stability studies of this compound under physiological conditions?
Stability assays should assess:
- pH sensitivity : Hydroxyl groups may protonate/deprotonate in acidic/basic environments, altering solubility and reactivity.
- Oxidative degradation : Use LC-MS to track degradation products (e.g., quinone formation from hydroxyl oxidation) .
- Temperature effects : Accelerated aging studies at 40°C/75% RH simulate long-term storage .
How do computational methods aid in predicting the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) models predict:
- Electrophilicity : Local softness indices identify reactive sites for nucleophilic attack .
- Transition states : Simulate activation energies for coupling reactions, guiding catalyst selection (e.g., Pd vs. Cu) .
- Solvent interactions : COSMO-RS calculations optimize solvent choices to stabilize intermediates .
What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (PAC-1: 2.1 mg/m³) .
- Waste disposal : Collect contaminated materials in sealed containers for incineration or chemical treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
